molecular formula C20H21NO5S3 B6418916 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole CAS No. 929432-03-1

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole

Cat. No.: B6418916
CAS No.: 929432-03-1
M. Wt: 451.6 g/mol
InChI Key: XBMQSTUYOUACRD-UHFFFAOYSA-N
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Description

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methylthio group, two tosyl groups, and an oxazole ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Addition of Tosyl Groups: The tosyl groups are typically introduced through sulfonation reactions using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tosyl groups can be reduced to the corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amines, alcohols.

Scientific Research Applications

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tosyl groups can act as leaving groups in substitution reactions, while the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Tosyl-2-(2-tosylethyl)oxazole: Lacks the methylthio group, which may affect its reactivity and biological activity.

    5-(Methylthio)-4-methyl-2-(2-tosylethyl)oxazole: Contains a methyl group instead of a tosyl group, which can influence its chemical properties and applications.

Uniqueness

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole is unique due to the presence of both methylthio and tosyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar oxazole derivatives.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-[2-(4-methylphenyl)sulfonylethyl]-5-methylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S3/c1-14-4-8-16(9-5-14)28(22,23)13-12-18-21-19(20(26-18)27-3)29(24,25)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQSTUYOUACRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC(=C(O2)SC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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